Product packaging for Ieico-4F(Cat. No.:)

Ieico-4F

Cat. No.: B13400239
M. Wt: 1662.2 g/mol
InChI Key: JNJCNYUQCFAGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Fused-Ring Electron Acceptors (FREAs) in Organic Electronics

Fused-ring electron acceptors (FREAs) represent a significant advancement in the field of organic electronics, particularly for OSCs. These molecules typically feature a donor-acceptor-donor (A-D-A) structure, incorporating an electron-donating fused-ring core, electron-accepting end groups, π-bridges, and side chains. nih.govresearchgate.net FREAs offer several advantages, including the ability to tailor their structure, high tunability of properties, strong absorption in the visible and near-infrared (NIR) regions, and excellent n-type semiconducting characteristics. nih.govresearchgate.net The emergence of FREAs has revolutionized the OSC field, leading to devices with unprecedented efficiencies, surpassing the theoretical limits of traditional fullerene acceptors. nih.gov

Significance of IEICO-4F as a Next-Generation Non-Fullerene Acceptor (NFA)

This compound stands out as a prominent example of a next-generation non-fullerene acceptor (NFA). It is characterized as a low band-gap and low energy-loss NFA, finding application in high-performance OSCs and panchromatic OPDs. ossila.com this compound possesses an A-D-A type structure, featuring an electron-donating fused five-member-ring indaceno[1,2-b:5,6-b′]dithiophene (IDT) core, flanked by two electron-withdrawing 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC-2F) units, with extra thiophenes acting as spacers. ossila.com This structural design contributes to its favorable electronic and optical properties.

Overview of Key Research Directions and Challenges Pertaining to this compound

Research on this compound primarily focuses on its application and optimization in organic photovoltaic devices. Key research directions include exploring its performance in binary and ternary solar cells, investigating the impact of processing additives on blend morphology, and utilizing its strong NIR absorption for specific applications like powering implantable biomedical electronics. aip.orgrsc.orgresearchgate.net Challenges include optimizing morphology to improve fill factor and reduce energetic disorder, as well as balancing the trade-off between open-circuit voltage (Voc) loss and gains in short-circuit current density (Jsc) and fill factor (FF) when incorporating fluorination. rsc.orgwhiterose.ac.uk

Purpose and Scope of In-Depth Academic Inquiry into this compound

The purpose of in-depth academic inquiry into this compound is to fully understand its fundamental properties, explore its potential in various organic optoelectronic devices, and overcome the existing challenges to further enhance device performance and stability. This includes detailed studies of its molecular structure, electronic energy levels, absorption characteristics, charge transfer dynamics, and interactions with various donor materials and processing conditions. The scope is limited to the material's role and behavior within the context of organic electronics, specifically as an electron acceptor.

Detailed Research Findings on this compound

Research into this compound has yielded significant findings regarding its optoelectronic properties and performance in organic solar cells and photodetectors.

This compound is noted for its low band-gap, measured at approximately 1.29 eV. sigmaaldrich.com Its absorption spectrum extends into the near-infrared (NIR) region, with a maximum absorption around 860 nm and an absorption edge reaching up to 1000 nm. ossila.comwhiterose.ac.uksigmaaldrich.com This broad absorption range, particularly in the NIR, is a key advantage for capturing a wider portion of the solar spectrum or detecting NIR light. Compared to ITIC, this compound shows a significant red-shift in maximum absorption. ossila.com

The electronic energy levels of this compound have been reported, with a HOMO level around -5.49 eV and a LUMO level around -4.19 eV. sigmaaldrich.com These energy levels are crucial for efficient charge transfer and separation when blended with a suitable donor material.

Studies have investigated the performance of this compound in organic solar cells, often in combination with polymer donors like PTB7-Th. Binary devices using PTB7-Th:this compound have demonstrated promising power conversion efficiencies (PCEs). For instance, a PTB7-Th:this compound device achieved a PCE of 9.35% under 1 sun AM 1.5G illumination, with a Voc of 0.70 V, a Jsc of 21.91 mA/cm², and an FF of 0.60. aip.org Under specific illumination conditions relevant to implantable devices (650–1000 nm), the PCE reached 14.3%. aip.org

Ternary solar cells incorporating this compound have shown further improvements in performance. A ternary device based on PTB7-Th:BIT-4F-T:this compound achieved a PCE of up to 14.0%. ossila.com Another ternary system, PTB7-Th:this compound:DIBC, recorded a high efficiency of 13.53% with an FF of 71.36%, surpassing the binary PTB7-Th:this compound device (11.71% PCE, 65.29% FF). rsc.org The addition of a conjugated small molecule like p-DTS(FBTTh₂)₂ to the PTB7-Th:this compound blend also led to improved morphology and a PCE of 12.84% with a Jsc of 25.22 mA cm⁻² and an FF of 73.69%. rsc.org

The morphology of the active layer significantly impacts device performance. This compound has been shown to exhibit stronger π-π stacking after fluorination from IEICO, which is further enhanced when blended with the donor PTB7-Th. whiterose.ac.uk Optimizing the blend morphology, for example, through the use of processing additives like 1-chloronaphthalene (B1664548) (CN), can lead to significantly higher Jsc values. researchgate.net A PTB7-Th:this compound blend with CN additive achieved a Jsc of 27.3 mA/cm² and a PCE of 12.8%. researchgate.net

This compound has also been explored in organic photodetectors (OPDs). An OPD based on P3HT:this compound:PC₇₁BM exhibited a high detectivity of 1.35 × 10¹² Jones at 805 nm. ossila.com Heterojunction photodetectors based on this compound/WSe₂ have demonstrated high performance, with a responsivity of 8.32 A/W and a specific detectivity of 4.65 × 10¹¹ Jones at 808 nm, attributed to efficient charge transfer. sciopen.com

Recent studies also suggest that low-bandgap NFAs like this compound can contribute to charge generation even without a donor/acceptor interface, with intrinsic charge generation occurring at interfaces between polycrystalline regions in neat films. nih.gov Incorporating a small percentage of donor polymer can further boost charge generation. nih.gov

Here is a summary of some performance data for devices utilizing this compound:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C103H100F4N4O4S4 B13400239 Ieico-4F

Properties

IUPAC Name

2-[2-[[5-[15-[5-[[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,18,18-tris(4-hexylphenyl)-9-methyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C103H100F4N4O4S4/c1-9-16-21-24-29-64-32-38-69(39-33-64)102(8)82-48-79-83(49-78(82)98-84(102)54-92(118-98)100-90(114-60-62(14-6)27-19-12-4)46-72(116-100)44-80-94(67(56-108)57-109)74-50-86(104)88(106)52-76(74)96(80)112)103(70-40-34-65(35-41-70)30-25-22-17-10-2,71-42-36-66(37-43-71)31-26-23-18-11-3)85-55-93(119-99(79)85)101-91(115-61-63(15-7)28-20-13-5)47-73(117-101)45-81-95(68(58-110)59-111)75-51-87(105)89(107)53-77(75)97(81)113/h32-55,62-63H,9-31,60-61H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJCNYUQCFAGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=C(C=C4C(=C3)C5=C(C4(C6=CC=C(C=C6)CCCCCC)C7=CC=C(C=C7)CCCCCC)C=C(S5)C8=C(C=C(S8)C=C9C(=C(C#N)C#N)C1=CC(=C(C=C1C9=O)F)F)OCC(CC)CCCC)C1=C2C=C(S1)C1=C(C=C(S1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)OCC(CC)CCCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C103H100F4N4O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1662.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Design and Synthetic Methodologies of Ieico 4f

Architectural Principles of IEICO-4F: Acceptor–Donor–Acceptor (A–D–A) Configuration

This compound adopts a typical A–D–A structure, where an electron-donating core (D) is symmetrically flanked by two identical electron-withdrawing terminal units (A). These units are interconnected via π-conjugated spacer units. This architectural design is fundamental to promoting efficient intramolecular charge transfer (ICT) from the donor core to the acceptor terminals, thereby influencing the molecule's electronic energy levels and optical absorption characteristics rhhz.net.

Core Unit Engineering: Indaceno[1,2-b:5,6-b′]dithiophene (IDT) Derivatives

The central electron-donating component of this compound is derived from the indaceno[1,2-b:5,6-b′]dithiophene (IDT) fused ring system ossila.com. This rigid, extended π-system serves as a strong electron donor. To enhance the solubility of the molecule in organic solvents, which is vital for solution-based processing techniques used in device fabrication, the IDT core is functionalized with solubilizing side chains, such as hexylphenyl groups lumtec.com.twmpg.de. The specific IDT derivative incorporated in this compound is identified as 4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b′]dithiophene thieme-connect.com.

Terminal Electron-Withdrawing Units: Difluoro-Indenone-Malononitrile (IC-2F)

The electron-withdrawing terminal units are 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, commonly known as IC-2F ossila.com. These units exhibit strong electron-accepting capabilities due to the presence of highly electronegative fluorine atoms, as well as the electron-withdrawing nature of the malononitrile (B47326) and indenone functional groups. The inclusion of fluorine atoms not only increases the electron-withdrawing strength but can also impact the molecular packing and energy levels of the material mdpi.comencyclopedia.pub.

Synthetic Routes and Chemical Transformations for this compound Assembly

The synthesis of this compound involves a sequence of chemical reactions to precisely assemble the core, spacer, and terminal units into the desired A–D–A architecture. While detailed synthetic protocols with specific reaction conditions and yields were not extensively provided in the search results, the general approach centers on coupling reactions to form the necessary chemical bonds between the different molecular components.

Strategies for Precursor Synthesis and Purification

The synthesis of this compound necessitates the preparation of its precursor molecules: the functionalized IDT core, the substituted thiophene (B33073) spacer units, and the IC-2F terminal units. The synthesis of the IDT core derivative and the IC-2F units typically involves multi-step organic synthesis procedures. Similarly, the thiophene linkers with alkoxy side chains must be synthesized or acquired. Rigorous purification of these precursors is paramount to ensure the high purity of the final this compound product, which is essential for achieving optimal performance in organic electronic devices ossila.com. Standard purification techniques in organic synthesis, such as column chromatography, recrystallization, and sublimation, are likely employed.

Mechanistic Insights into Key Coupling and Cyclization Steps

The construction of this compound from its precursors generally relies on coupling reactions to establish the linkages between the core, spacer, and terminal units. Although specific reaction mechanisms for this compound synthesis were not extensively detailed in the search results, common coupling reactions utilized in the synthesis of conjugated organic molecules with similar structures include palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, or Sonogashira coupling) to form carbon-carbon bonds between aromatic or heteroaromatic moieties rhhz.net. Cyclization steps may be involved in the synthesis of the fused IDT core or the indenone portion of the IC-2F units. The precise mechanisms of these transformations would be dependent on the specific synthetic route developed for this compound. Research suggests that the synthesis of molecules with similar non-fused backbones can be achieved through steps involving C-H activation reactions to connect the core with π-bridge units, followed by the introduction of terminal groups rhhz.net.

Research Findings Related to Molecular Design:

Numerous studies have explored the impact of molecular modifications on the properties and performance of this compound and related compounds. For instance, a study comparing this compound with ACS8, a material where the alkoxy-thiophene linker is replaced by an alkylthio-thiophene unit, revealed differences in the energy gap and electron mobility, underscoring the critical role of the spacer unit functionalization mdpi.comencyclopedia.pub. Another comparison between this compound and IEICO, which features an alkyl-substituted thiophene spacer, demonstrated that the alkoxy group in this compound leads to increased coplanarity and enhanced NIR absorption mdpi.comencyclopedia.pubresearchgate.net. Furthermore, the incorporation of the difluorinated IC-2F end groups in this compound, in contrast to the non-fluorinated counterparts in IEICO, results in a narrower energy bandgap and a red-shifted absorption onset, attributed to enhanced intramolecular charge transfer mdpi.comencyclopedia.pub.

PropertyValue / ObservationSource
Molecular Weight1808.42 g/mol or 1662.2 g/mole acrospharma.co.kr acrospharma.co.kr
Empirical FormulaC114H114F4N4O4S4 or C103H100F4N4O4S4 lumtec.com.twacrospharma.co.kr lumtec.com.twacrospharma.co.kr
CAS Number2089044-02-8 ossila.comlumtec.com.twacrospharma.co.kr ossila.comlumtec.com.twacrospharma.co.kr
Absorption Maximum (Film)Around 860 nm ossila.com, 865 nm lumtec.com.tw ossila.comlumtec.com.tw
Absorption Onset (NIR)Around 1000 nm mdpi.comencyclopedia.pub mdpi.comencyclopedia.pub
Bandgap (Eg)1.24 eV mdpi.comencyclopedia.pub mdpi.comencyclopedia.pub
HOMO Energy Level-5.44 eV lumtec.com.twdoi.org or -5.11 eV pku.edu.cn lumtec.com.twdoi.orgpku.edu.cn
LUMO Energy Level-4.16 eV lumtec.com.twdoi.org or -3.31 eV pku.edu.cn lumtec.com.twdoi.orgpku.edu.cn
Electron Mobility1.14 × 10⁻⁴ cm²/Vs mdpi.comencyclopedia.pub mdpi.comencyclopedia.pub
SolubilityChloroform, Chlorobenzene (B131634)
FormDark blue powder/crystals

Systematic Structural Modifications of this compound and its Analogues

Systematic structural modifications of this compound and its analogues are crucial for fine-tuning their electronic, optical, and morphological properties, which in turn impacts the performance of organic electronic devices.

Impact of Halogenation on Molecular Framework (e.g., Fluorination from IEICO to this compound, IEICO-4Cl Derivatives)

Halogenation, particularly fluorination and chlorination, is a widely used strategy to modify the properties of NFAs like IEICO. The introduction of fluorine atoms, as seen in the transition from IEICO to this compound, enhances the electron-attracting properties of the molecule. acs.orgfigshare.com This typically leads to a down-shift in molecular energy levels, specifically the LUMO level, and a red-shift in the absorption spectrum, extending absorption further into the near-infrared (NIR) region. acs.orgfigshare.comwhiterose.ac.ukfrontiersin.org For example, this compound exhibits a maximum absorption around 860 nm, which is red-shifted compared to ITIC. ossila.com The fluorination from IEICO to this compound has also been shown to increase π-π stacking interactions, which can be further strengthened when blended with a suitable donor material. whiterose.ac.ukwhiterose.ac.uk

Similarly, chlorination, resulting in analogues like IEICO-4Cl, also introduces electron-withdrawing groups. acs.orgfigshare.com IEICO-4Cl has a structure with the IDT core flanked by two 2-(5,6-dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC-2Cl) units. ossila.com It exhibits an ultralow bandgap and extends its main absorption into the NIR region, with a maximum absorption around 880 nm. ossila.com Chlorination can influence charge mobility and electron-accepting capacity. researchgate.net Studies comparing fluorination and chlorination in other NFA systems like ITIC have shown that while both slightly affect geometric structures and energy levels, they significantly enlarge the electrostatic potential difference between the acceptor and donor, which can induce an electric field at the heterojunction interface and increase transferred charges. mdpi.com Chlorination has also been reported to increase the planarity, crystallinity, and charge mobility of some chlorine-containing NFAs. scispace.com

Table 1: Impact of Halogenation on Optical and Electronic Properties (Illustrative based on search results)

CompoundHalogenation TypeApprox. Absorption Max (nm)Trend in Energy Levels (vs. parent)
IEICONoneShorter wavelengthHigher energy levels
This compoundFluorination~860Down-shifted LUMO, Red-shifted absorption acs.orgfigshare.comwhiterose.ac.ukfrontiersin.org
IEICO-4ClChlorination~880Down-shifted energy levels, Red-shifted absorption acs.orgfigshare.comossila.com

Influence of Side-Chain Architecture on Intermolecular Interactions and Solubility

The architecture of side chains in this compound and its analogues plays a crucial role in dictating intermolecular interactions, molecular packing, and solubility, which are critical factors for solution processability and active layer morphology in organic electronic devices. This compound incorporates 2-ethylhexyloxy side chains on the thiophene π-bridges and hexylphenyl side chains on the IDT core. sciopen.com

Side-chain engineering can tune the miscibility between the NFA and the polymer donor, influencing the phase separation in the active layer. acs.org For example, modifying side chains in conjugated polymers blended with this compound has shown that the side chain structure can affect the surface energy of the polymer and the miscibility with this compound, thereby influencing the blend morphology and device performance. acs.org The introduction of bulkier or different types of side chains can impact π-π stacking and the formation of crystalline domains. nih.govresearchgate.net

Studies on other NFA systems have demonstrated that the position and type of side chains can influence molecular packing order and intermolecular interactions, which are vital for efficient charge transport and reduced energy loss. nih.gov For instance, modifying inner side chains has been shown to regulate intermolecular interactions and improve the tightness and order of molecular packing. nih.gov Side-chain isomerism engineering has also been explored to tune energy levels, absorption, and crystallinity. frontiersin.org

Exploration of Isomeric Forms and Conformational Control in Synthesis

The exploration of isomeric forms and the control of molecular conformation during synthesis are important aspects of developing high-performance NFAs. Isomers of this compound can arise from different attachment positions of the end groups to the π-bridged segments. For example, an isomer denoted as i-IEICO-4F has been reported, where the end groups are attached at the 4-position instead of the 5-position of the neighboring spacers. nih.gov This structural difference leads to a more twisted molecular configuration compared to the more planar this compound. acs.orgfigshare.comnih.gov

Conformational control during synthesis and processing can significantly impact the molecular packing and morphology of the active layer. researchgate.netnih.gov The half-planar-half-twisted backbone configuration observed in some IEICO derivatives, arising from the asymmetric molecular structure and steric hindrance of the π-bridged segments, can influence their properties. acs.orgfigshare.com Controlling the molecular crystal conformation in the bulk heterojunction layer, potentially through interface engineering, can strongly influence OPV performance. researchgate.net Modulating the crystallinity of molecules by changing their conformations is a useful strategy to optimize morphology. nih.gov

Table 2: Comparison of this compound and an Isomer (Illustrative based on search results)

CompoundEnd Group AttachmentConformationAbsorption Shift (vs. This compound)
This compound5-positionMore planar-
i-IEICO-4F4-positionMore twistedBlue-shifted nih.gov

Advanced Spectroscopic Characterization of Ieico 4f Systems

Ultrafast Carrier Dynamics and Exciton (B1674681) Dissociation Processes

Understanding the ultrafast dynamics of charge carriers and the processes of exciton dissociation at interfaces is key to optimizing the performance of devices incorporating IEICO-4F. nih.govresearchgate.net

Femtosecond Transient Absorption (fs-TA) Spectroscopy

Femtosecond Transient Absorption (fs-TA) spectroscopy is a powerful tool for investigating ultrafast phenomena, providing insights into carrier generation, transfer, and relaxation dynamics on femtosecond to nanosecond timescales. nih.govresearchgate.netrsc.org

Visible Range Studies on Hot Carrier Generation and Transfer Dynamics at Interfaces

Visible fs-TA measurements have been employed to study the generation of hot carriers and their subsequent dynamics at interfaces involving this compound. Studies on hybrid perovskite/IEICO-4F interfaces, such as formamidinium lead bromide (FAPbBr₃)/IEICO-4F, reveal the generation of hot carriers in the perovskite layer. nih.govresearchgate.net The efficient extraction of these hot carriers in the presence of this compound is evidenced by the disappearance of their spectral signature in mixed films. nih.govresearchgate.netresearchgate.net Time-resolved results indicate that hot carriers are injected from FAPbBr₃ to this compound within 150 fs. nih.govresearchgate.netresearchgate.netnih.gov The transfer time for relaxed carriers is slightly longer, approximately 205 fs. nih.govresearchgate.netresearchgate.netnih.gov

Mid-Infrared (Mid-IR) Probing of Ultrafast Electron Injection and Vibrational Modes (e.g., C≡N, C=O)

Femtosecond mid-infrared (Mid-IR) transient absorption spectroscopy is particularly useful for tracking charge transfer processes by monitoring changes in specific vibrational modes of the molecules. nih.govnih.govacs.org this compound exhibits infrared-active vibrational bands due to its A-D-A architecture, including characteristic C≡N and C=O stretching modes. acs.org

Mid-IR experiments on FAPbBr₃/IEICO-4F interfaces have demonstrated the ultrafast formation of peaks at 2115 cm⁻¹ and 2233 cm⁻¹. nih.govresearchgate.netnih.gov These peaks are attributed to the symmetrical and asymmetrical vibrational modes of the C≡N stretch in anionic this compound, providing direct evidence of electron transfer from the donor to the acceptor. nih.govresearchgate.netnih.gov The red shift of these peaks compared to neutral this compound further supports the formation of the radical anion upon electron transfer. acs.org The fs-mid-IR technique allows for following distinct spectral and dynamical changes in the ν(C≡N) vibrational marker mode in both neutral and anionic this compound. nih.gov Studies have shown that the excess energy of hot carriers shortens their injection time compared to relaxed carriers, as demonstrated by both fs-TA and fs-Mid-IR results. nih.gov

Photoluminescence (PL) Lifetime Measurements for Charge Quenching Analysis

Photoluminescence (PL) lifetime measurements are valuable for analyzing charge quenching processes, which occur when excited states are deactivated through charge transfer. nih.govresearchgate.netnih.gov A decrease in the PL lifetime of a donor material in the presence of an acceptor like this compound indicates efficient electron injection. nih.govresearchgate.netnih.gov

In FAPbBr₃/IEICO-4F systems, PL lifetime measurements reveal an approximately 10-fold decrease in the donor lifetime when this compound is present. nih.govresearchgate.netnih.gov This significant quenching confirms efficient electron injection from the perovskite (donor) to the this compound (acceptor) unit. nih.govresearchgate.netnih.gov This is consistent with efficient steady-state PL quenching observed in these systems. acs.org Studies on this compound treated perovskite films (e.g., MAPbI₃) also show dramatic PL quenching and lifetime shortening, indicating faster charge extraction. aip.org The PL characteristics of other materials, such as WSe₂, can be completely quenched with increasing thickness of an this compound layer, attributed to charge transfer from the LUMO of this compound to the conduction band minimum of WSe₂. sciopen.com

SystemDonor PL Lifetime (Pure Film)Donor PL Lifetime (with this compound)Quenching Factor (Approximate)Reference
FAPbBr₃/IEICO-4Fτ₁ = 137 ± 8 ns (60%), τ₂ = 980 ± 30 ns (40%) acs.orgτ₁ = 9 ± 2 ns (60%), τ₂ = 96 ± 10 ns (40%) acs.org~10-fold nih.govresearchgate.netnih.gov nih.govresearchgate.netnih.govacs.org
MAPbI₃/IEICO-4F296 ns aip.org104 ns (with 1.5 mg/ml this compound) aip.org~3-fold aip.org

Transient Photovoltage (TPV) and Transient Photocurrent (TPC) for Charge Recombination Kinetics

Transient Photovoltage (TPV) and Transient Photocurrent (TPC) measurements are techniques used to investigate charge recombination kinetics and charge transport in solar cells and other optoelectronic devices. ossila.comkaust.edu.saresearchgate.netrsc.orgtesisenred.netiphy.ac.cn TPV typically probes the decay of an optically induced voltage perturbation to infer carrier dynamics at open circuit, while TPC measures the charge flow under short-circuit conditions. researchgate.netiphy.ac.cn

Studies using TPV and TPC have provided insights into recombination processes in devices incorporating this compound. For instance, in PTB7-Th:this compound binary organic solar cells, the carrier lifetime determined from TPV was found to be 367 µs. researchgate.net The addition of other components, such as PC₆₁BM and PC₇₁BM in ternary or quaternary blends, can influence recombination behavior, leading to suppressed bimolecular recombination. researchgate.netosti.gov TPC measurements can provide information on charge extraction times. osti.gov While TPV is frequently used, its validity in accurately probing bulk recombination dynamics in low-mobility organic semiconductors has been discussed, as it can be influenced by charge carrier redistribution. researchgate.netd-nb.info Transient photocharge (TPQ), a modified TPV technique, has been introduced to more accurately determine the charge carrier recombination lifetime. researchgate.netd-nb.info

Device SystemMeasurementParameterValueUnitReference
PTB7-Th:this compound (Binary)TPVCarrier Lifetime367µs researchgate.net
PTB7-Th:PC₇₁BM (Binary)TPVCarrier Lifetime161µs researchgate.net
PTB7-Th:this compoundTPCCharge Extraction Time0.34µs osti.gov
PTB7-Th:PC₆₁BMTPCCharge Extraction Time0.22µs osti.gov
PTB7-Th:PC₇₁BMTPCCharge Extraction Time0.23µs osti.gov
PTB7-Th:this compound:PC₇₁BM:PC₆₁BM (Quaternary)TPCCharge Extraction Time0.26µs osti.gov
PTB7-Th:this compoundTPVCarrier Lifetime0.96µs osti.gov
PTB7-Th:PC₆₁BMTPVCarrier Lifetime0.65µs osti.gov
PTB7-Th:PC₇₁BMTPVCarrier Lifetime0.70µs osti.gov
PTB7-Th:this compound:PC₇₁BM:PC₆₁BM (Quaternary)TPVCarrier Lifetime1.21µs osti.gov

Steady-State Optical Spectroscopy

Steady-state optical spectroscopy, including UV-Vis-NIR absorption and Fourier Transform Infrared (FTIR) spectroscopy, provides fundamental information about the electronic transitions and vibrational properties of this compound in its ground state and in blends. nih.govacs.org

UV-Vis-NIR absorption spectra of this compound films show characteristic peaks at 750 nm and 900 nm, with maximum absorption around 860 nm, extending into the near-infrared region. chemicalbook.comnih.govacs.org This strong absorption in the NIR is a key feature of this compound as a low band-gap acceptor. ossila.comchemicalbook.com In blends with donor materials, the absorption spectra reflect the contributions of both components. nih.govacs.org

Steady-state FTIR spectroscopy can identify the vibrational modes of this compound. The ν(C≡N) vibrational mode is a prominent feature, appearing at 2216 cm⁻¹ in the neutral this compound film. nih.govacs.org This mode serves as a reference point for monitoring electron injection in time-resolved mid-IR studies. acs.org Steady-state photoinduced absorption (PIA) spectroscopy in the near-to-mid-infrared regime has also been used to study charge separation in blends containing this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Spectral Response Characterization

UV-Vis absorption spectroscopy is a primary tool for characterizing the spectral response of this compound. The absorption profile reveals the wavelengths of light that the material efficiently absorbs, which is critical for applications like organic solar cells and photodetectors.

This compound exhibits significant absorption in the near-infrared (NIR) region, with a maximum absorption typically observed around 860 nm. ossila.com This strong NIR absorption is a key feature that distinguishes it from some other NFAs like ITIC, where this compound shows a red-shift of approximately 200 nm in its maximum absorption. ossila.com When incorporated into active layers with donor materials, the blend film's absorption spectrum reflects the contributions of both components. For instance, blend films of PTB7-Th:this compound show strong absorption in the NIR region due to this compound, complementing the absorption of the donor polymer in other regions. aip.orgwhiterose.ac.uk This broad absorption range, extending up to 1000 nm in some cases, makes this compound promising for applications requiring response in the visible to NIR range, such as panchromatic organic photodetectors or OPVs designed for specific illumination conditions like those found under human skin. ossila.comacs.orgaip.orgwhiterose.ac.uktandfonline.com

Normalized UV-Vis absorption spectra of this compound films typically show distinct peaks, indicating specific electronic transitions. whiterose.ac.uk The shape and position of these peaks can be influenced by factors such as film morphology and the presence of other materials in a blend. whiterose.ac.ukresearchgate.net For example, the relative height of vibronic transitions in the this compound spectrum can change depending on the processing solvent used. researchgate.net

Electroluminescence (EL) Deconvolution for Charge Transfer State Analysis

Electroluminescence (EL) spectroscopy provides information about radiative recombination processes in organic electronic devices. Analyzing the EL spectrum of blends containing this compound, particularly through deconvolution techniques, can help in understanding the nature and energy levels of charge transfer (CT) states.

For this compound systems, the difference between the blend EL spectrum and the acceptor EL spectrum (ELB - ELA) may appear in a higher-energy region compared to other NFAs, with the low-energy part of the ELB overlapping significantly with the ELA. nih.gov This suggests that in some this compound blends, the low-energy CT-band might be absent or less prominent in the EL spectrum. nih.gov The deconvolution of ELB can help in identifying the part of the spectrum corresponding to the CT-band contribution, which is useful for applying theoretical models like Marcus theory to analyze charge transfer dynamics. nih.gov Studies involving EL deconvolution have been applied to BHJ systems combining different donor polymers (e.6, PM6, PBDTTPD-HT, PTB7-Th) with this compound to understand hole-transfer dynamics and their impact on photovoltaic performance. nih.gov

Theoretical studies also explore the nature of charge transfer states in this compound blends, distinguishing between singlet (¹CT) and triplet (³CT) states. rsc.orgrsc.org The energy arrangement of these CT states, particularly the occurrence of energy inversion where the ³CT state energy is higher than the ¹CT state energy (E³CT > E¹CT), has been observed in blends like PTB7-Th/IEICO-4F. rsc.org This energy arrangement can influence non-radiative energy loss in organic solar cells. rsc.org

Electrochemical Characterization for Electronic Energy Levels

Electrochemical techniques are crucial for determining the electronic energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels, of organic semiconductors like this compound. These energy levels dictate the charge injection and transfer processes in electronic devices.

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) for HOMO/LUMO Determination

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are widely used electrochemical methods to estimate the HOMO and LUMO energy levels of organic materials. researchgate.netupb.roimist.ma These techniques measure the redox potentials of the material, which are then empirically correlated to the energy levels. upb.roimist.mareddit.com

For this compound, CV measurements have been employed to estimate its molecular energy levels. acs.org The HOMO and LUMO levels are typically determined from the onset oxidation and reduction potentials, respectively. upb.rokaust.edu.sa Reported values for the HOMO and LUMO levels of this compound vary slightly depending on the experimental conditions and the reference electrode used. One study reported HOMO/LUMO levels of -5.38 eV and -3.85 eV for this compound. acs.org Another source lists HOMO and LUMO values of -5.44 eV and -4.16 eV, respectively. lumtec.com.tw These values are critical for understanding the energy alignment at the interface between this compound and other materials in a device stack, which is essential for efficient charge separation and transport.

Square Wave Voltammetry (SWV) is another pulse voltammetric technique that offers advantages in terms of sensitivity and speed compared to conventional DC voltammetry. nih.govuml.edulongdom.org SWV can be used for rapid determination of redox processes and is particularly useful for discriminating against charging currents. uml.edulongdom.org While the provided search results specifically mention CV for this compound's HOMO/LUMO determination, SWV, given its capabilities, could also be applied for such characterization. nih.govmdpi.com

Property Value (eV) Method Reference
HOMO -5.38 CV acs.org
LUMO -3.85 CV acs.org
HOMO -5.44 CV lumtec.com.tw
LUMO -4.16 CV lumtec.com.tw

Spectroelectrochemistry for Redox State Analysis

Spectroelectrochemistry combines electrochemical control with spectroscopic analysis, allowing for the study of the optical properties of a material in different redox states. This technique can provide insights into the changes in the electronic structure and absorption characteristics of this compound upon oxidation or reduction.

While specific spectroelectrochemical studies solely focused on pristine this compound were not extensively detailed in the provided results, spectroelectrochemistry is a powerful technique for analyzing redox-induced changes in organic semiconductors. researcher.life For instance, spectroelectrochemical changes in the Q bands of porphyrazines induced by oxidation have been reported, demonstrating the utility of this method in studying the electronic interactions upon changes in redox state. researcher.life Applying spectroelectrochemistry to this compound could reveal how its absorption spectrum and other optical properties are affected when it is electrochemically oxidized or reduced, providing further validation and detailed understanding of its electronic structure and redox processes observed in CV/SWV.

Morphological and Structural Analysis of Ieico 4f Films and Blends

Atomic-Scale and Nanoscale Morphological Characterization

Understanding the morphology at the atomic and nanoscale provides crucial insights into phase separation, domain distribution, and crystalline structures within IEICO-4F films and blends.

Cryogenic High-Resolution Transmission Electron Microscopy (cryo-HRTEM) for Polymorphism and Crystalline Domain Analysis

Cryogenic High-Resolution Transmission Electron Microscopy (cryo-HRTEM) is a powerful technique for visualizing the nanostructure of organic semiconductor blends in their solution-processed state, minimizing damage compared to room-temperature TEM. researchgate.netnih.gov Cryo-TEM can help characterize the polymorphism of small molecular acceptors like this compound, revealing different sizes of long-range ordering. researchgate.netresearchgate.net It allows for the visualization of nanocrystallites and their orientation within the blend film. researchgate.net For instance, cryo-EM images of PTB7-Th:this compound blends have shown this compound crystallites with a (100)-plane spacing of approximately 2 nm and π–π spacing of about 0.35 nm. researchgate.netresearchgate.net Cryo-HRTEM analysis can provide quantitative and spatially resolved information on crystalline domain size, structural disorder, and molecular alignment. researchgate.net

Selected Area Electron Diffraction (SAED) for Lattice Parameter Determination in Ordered Films

Selected Area Electron Diffraction (SAED), often used in conjunction with TEM, is a valuable tool for determining the lattice parameters of highly ordered organic thin films. researchgate.netresearchgate.net By analyzing the diffraction patterns generated by the electron beam passing through a selected area of the sample, information about the crystal structure and orientation can be obtained. This technique is particularly useful for confirming the presence and nature of crystalline phases observed in TEM images and for quantifying their lattice spacings.

Atomic Force Microscopy (AFM) for Surface Topography, Phase Separation, and Domain Distribution

Atomic Force Microscopy (AFM) is widely used to investigate the surface morphology, phase separation, and domain distribution in organic semiconductor films and blends. mdpi.comresearchgate.netrsc.organton-paar.com AFM operates by scanning a sharp tip across the sample surface, providing high-resolution topographic images. anton-paar.comnih.gov In tapping mode, AFM can also provide phase images, which reflect changes in surface properties such as viscosity and adhesion, allowing for the visualization of different components within a blend and their phase separation. mdpi.comanton-paar.comnih.gov

Studies using AFM have revealed the morphological differences between binary and this compound-incorporated films. For example, in blends with PM7 and IT-4F, the addition of an appropriate amount of this compound can enhance phase separation, leading to the formation of this compound-rich domains. mdpi.com These domains are crucial for efficiently capturing NIR photons and improving device performance. mdpi.com However, an excessive amount of this compound can hinder the formation of well-defined nanophase segregation, resulting in a suboptimal morphology. mdpi.com

AFM images can show the surface roughness of blend films, with higher roughness potentially indicating aggregation or degradation. rsc.org For instance, blend films processed with different solvent mixtures can exhibit varying degrees of smoothness and phase separation, impacting charge transport. core.ac.uk AFM can visualize features like spherulites and provide quantitative data on surface roughness (RMS values) and domain spacing distributions. nih.govcore.ac.uk

Kelvin Probe Force Microscopy (KPFM) for Work Function Mapping and Interfacial Potential

Kelvin Probe Force Microscopy (KPFM) is an AFM-based technique used to measure the surface potential and map the work function of materials at the nanoscale. azonano.comhuji.ac.ilarxiv.org It operates by applying a DC bias to minimize the electrostatic force between the AFM tip and the sample surface, from which the surface potential relative to the tip's work function can be deduced. azonano.comhuji.ac.il KPFM is particularly useful for studying interfaces in semiconductor devices and understanding charge distribution. huji.ac.ilmdpi.comresearchgate.net

KPFM can provide insights into the interfacial potential and work function variations within this compound blends. This is important because the work function is a surface property related to the energy required to remove an electron from the Fermi level to the vacuum level. azonano.com Mapping the work function can reveal variations between different domains in a blend, which can influence charge separation and transport dynamics at donor-acceptor interfaces. While specific KPFM studies solely focused on this compound work function mapping were not extensively detailed in the search results, the technique's general application to organic semiconductor blends highlights its relevance for future investigations into this compound's interfacial electronic properties. huji.ac.ilmdpi.comresearchgate.net

Molecular Packing and Orientation Studies

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for π-π Stacking and Lamellar Ordering

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful technique for analyzing the molecular orientation and packing, including π-π stacking and lamellar ordering, in thin films. researchgate.netd-nb.inforsc.orgescholarship.org GIWAXS provides information about the average microstructure of the film, such as the size and orientation of nanocrystallites. researchgate.net

For neat this compound films, GIWAXS studies have shown a π–π stacking peak in the out-of-plane (OOP) direction and a lamellar peak in the in-plane (IP) direction, indicating a preference for face-on orientation relative to the substrate. researchgate.net For example, a π–π stacking peak at 1.81 Å⁻¹ (corresponding to a stacking distance of 3.47 Å) in the OOP direction and a lamellar peak at 0.300 Å⁻¹ in the IP direction have been observed for neat this compound films. Fluorination of IEICO has been shown to result in stronger π-π stacking in this compound. whiterose.ac.uk

In blends, the molecular packing of this compound can be influenced by the donor material and processing conditions. GIWAXS analysis of PTB7-Th:this compound blends has revealed a mixed face-on/edge-on molecular morphology. d-nb.info The (010) π–π stacking peak of this compound is typically observed in the OOP direction, while lamellar stacking peaks from the donor or acceptor can appear in either the IP or OOP directions depending on their orientation. researchgate.netd-nb.infoescholarship.org

The addition of processing additives can impact the molecular ordering. For instance, adding a solvent additive like PN to PTB7-Th:this compound blends can lead to a stronger and tighter (100) lamellar diffraction peak and (010) π-π stacking peak, corresponding to smaller lamellar and π-π stacking distances. rsc.org This improved π-π stacking ordering and enhanced face-on orientation are favorable for charge transport. rsc.org

GIWAXS studies can also provide quantitative data on peak positions, full width at half maximum (FWHM), and crystal coherence length (CCL), which indicate the degree of crystallinity and crystallite size. d-nb.infofrontiersin.org

Table 1: GIWAXS Data for this compound in Different Films

Film TypePeak TypeDirectionPeak Position (Å⁻¹)d-spacing (Å)FWHM (Å⁻¹)CCL (Å)Citation
Neat this compoundπ–π StackingOOP1.813.47--
Neat this compoundLamellarIP0.300---
PTB7-Th:this compound (on ZnO)π–π StackingOOP1.77-0.4113.63 d-nb.info
PTB7-Th:this compound (on ZnO)Lamellar (PTB7-Th)OOP0.3-0.03186.40 d-nb.info
PTB7-Th:this compound (on ZnO)Lamellar (PTB7-Th)IP0.3-0.03186.40 d-nb.info
PTB7-Th:this compound (on ETSL-1)π–π StackingOOP1.81-0.4811.65 d-nb.info
PTB7-Th:this compound (on ETSL-1)Lamellar (PTB7-Th)IP0.30-0.05111.84 d-nb.info
PTB7-Th:this compound (on ETSL-2)π–π StackingOOP1.82-1.324.32 d-nb.info
PTB7-Th:this compound (on ETSL-2)Lamellar (PTB7-Th)IP0.31-0.04139.80 d-nb.info
PTB7-Th:this compound (as-cast)π–π StackingOOP1.793.51-- rsc.org
PTB7-Th:this compound (as-cast)Lamellar (ACS8)IP0.3020.73-- rsc.org
PTB7-Th:this compound (+ PN additive)π–π StackingOOP1.803.50-- rsc.org
PTB7-Th:this compound (+ PN additive)LamellarIP0.3120.00-- rsc.org
PTB7-Th:this compound (+10% DTBO)π–π StackingOOP18.81 nm⁻¹3.34-4.60 nm frontiersin.org
PTB7-Th:this compound (Binary)π–π StackingOOP18.28 nm⁻¹3.44-- frontiersin.org

Note: Some values were converted from nm⁻¹ to Å⁻¹ using 1 nm⁻¹ = 10 Å⁻¹. d-spacing was calculated using d = 2π/q or d = 1/q depending on the units provided in the source.

Synchrotron-based X-ray Techniques for Three-Dimensional Morphology

Synchrotron-based X-ray techniques, notably Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS), are powerful tools for probing the molecular packing and orientation within thin films, offering insights into their three-dimensional morphology. GIWAXS has been extensively applied to study this compound blends, revealing details about crystallite orientation, π-π stacking, and lamellar organization nih.govwikipedia.orgfishersci.cascience.govacrospharmatech.comnih.gov.

Studies utilizing GIWAXS have shown that the fluorination of the IEICO molecule to form this compound can lead to stronger π-π stacking compared to its non-fluorinated counterpart when blended with a donor polymer like PTB7-Th nih.gov. This enhanced stacking is a critical factor influencing charge transport within the active layer. GIWAXS patterns provide quantitative data on parameters such as π-π stacking distances and coherence lengths, which correlate with the degree of molecular order and crystallinity acrospharmatech.com. For instance, investigations into PTB7-Th:this compound blends have linked high photocurrent generation to increased π-π coherence length of the acceptor and optimized domain spacing, as revealed by GIWAXS and Resonant Soft X-ray Scattering (R-SoXS) acrospharmatech.com.

The morphology of this compound blends is also influenced by processing conditions and the nature of the substrate. GIWAXS can be used to examine the impact of different substrates and photoaging on the structural characteristics of these films wikipedia.org. Furthermore, the technique can provide information on the crystallization behavior of underlying layers, such as electron transport layers, and how this influences the molecular packing within the active layer nih.gov.

Complementary techniques like cryogenic high-resolution transmission electron microscopy (Cryo-EM) can further enrich the understanding of this compound morphology by visualizing local nanoscale order and the distribution and orientation of crystallites fishersci.caamericanelements.com. Cryo-EM can resolve fine structural details, such as d-spacing and π-π spacing at the nanometer scale, providing a more direct visualization of the molecular arrangement fishersci.ca.

Table 1 summarizes representative structural parameters obtained from GIWAXS studies on this compound blends.

Blend CompositionProcessing ConditionTechnique(s)Key Morphological Finding(s)Relevant Structural Parameter(s)Citation
PTB7-Th:this compoundVaried (e.g., with/without additives)GIWAXS, R-SoXSOptimized morphology with increased π-π coherence length and domain spacing acrospharmatech.comπ-π coherence length, Domain spacing acrospharmatech.com
PTB7-Th:this compoundDifferent substrates, PhotoagingGIWAXSImpact of substrate and aging on morphology wikipedia.orgGIWAXS patterns and profiles wikipedia.org
PTB7-Th:this compound-GIWAXS, Cryo-EMStronger π-π stacking compared to IEICO blends; Long-range texturing of this compound crystallites nih.govfishersci.caamericanelements.comπ-π stacking distance, d-spacing, Crystallite orientation nih.govfishersci.caamericanelements.com

Chemical Composition and Distribution Profiling

X-ray Photoelectron Spectroscopy (XPS) Depth Profiling for Donor/Acceptor Distribution

XPS is a surface-sensitive spectroscopic technique that provides elemental composition and chemical state information. When combined with ion sputtering, XPS can perform depth profiling, allowing for the analysis of chemical composition as a function of film depth chem960.comresearchgate.net. This is particularly valuable for determining the vertical distribution of donor and acceptor materials in bulk heterojunction (BHJ) blends containing this compound nih.govchem960.comnih.govacs.org.

XPS depth profiling studies on this compound blends have been used to visualize the distribution of the polymer donor and the this compound acceptor throughout the active layer nih.gov. These studies can reveal compositional gradients, such as the presence of a donor-rich or acceptor-rich region near the film surface or at interfaces nih.gov. Research indicates that many photovoltaic blends exhibit a donor-rich surface region, which can be beneficial for charge transport and collection nih.gov. The incorporation of fluorinated NFAs like this compound can influence this distribution, potentially encouraging a more intermixed morphology between the donor and acceptor components nih.gov.

XPS depth profiles provide quantitative data on the atomic percentages of elements characteristic of the donor and acceptor materials at different depths within the film. This data can be plotted to show the distribution profile, offering insights into the extent of phase separation and intermixing.

Table 2 presents a conceptual representation of XPS depth profiling data, illustrating how the atomic percentage of elements associated with this compound (e.g., F, S, N) and a donor (e.g., C, S, depending on the polymer) might vary with sputtering depth.

Sputtering Depth (nm)Element 1 (Atomic %)Element 2 (Atomic %)Element 3 (Atomic %)...
0 (Surface)
5
10
20
50
...

Note: Specific elements and their percentages would depend on the exact composition of the blend and the experimental data.

Scanning Electron Microscopy (SEM) for Film Surface Examination

Scanning Electron Microscopy (SEM) is a widely used technique for examining the surface morphology of thin films with high resolution. SEM provides topographical information and can reveal features such as grain size, surface roughness, pinholes, and the extent of phase separation on the film surface nih.govnih.govjkchemical.comsigmaaldrich.comacrospharma.co.kramericanelements.com.

For this compound films and blends, SEM is employed to assess the quality and homogeneity of the active layer surface. Differences in surface morphology between binary and ternary blends incorporating this compound can be clearly visualized using SEM nih.govjkchemical.com. For example, SEM images can show distinct phase separation phenomena, where different components of the blend form separate domains on the surface nih.gov. The morphology observed via SEM can be correlated with processing conditions, such as the choice of solvent or the use of additives, which influence the film formation process science.gov.

SEM can also be used to examine the microstructural evolution of films, such as the crystallization behavior of materials deposited on different layers americanelements.com. Cross-sectional SEM can provide information about the film thickness and the interfaces between different layers in a multilayer device structure acrospharma.co.kr. While AFM often provides more quantitative data on surface roughness nih.govsigmaaldrich.com, SEM offers a broader view of the surface topography and the distribution of larger features or aggregates.

Figure 1 conceptually illustrates SEM images of different this compound films or blends, highlighting potential morphological variations observed on the surface.

Note: Actual SEM images would be required for a real article, but this illustrates the type of information obtained.

Analysis of SEM images provides qualitative and sometimes quantitative information (e.g., domain size analysis) about the surface morphology, which is critical for understanding charge generation, transport, and recombination processes occurring at or near the surface of this compound-based devices.

Theoretical and Computational Investigations of Ieico 4f

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like IEICO-4F. These calculations provide information about energy levels, charge distribution, and reactivity.

Density Functional Theory (DFT) for Ground, Excited, and Anionic States of this compound

DFT calculations have been applied to study this compound in its ground, excited, and anionic states to understand electron transfer processes. nih.gov These calculations can extract values of vibrational modes, which change upon electron injection and the formation of the anionic species, indicating a weakening of the C≡N bond character. nih.gov The geometries of this compound have been optimized using methods like the Broyden–Fletcher–Goldfarb–Shanno (BFGS) method. nih.gov Functionals such as Perdew–Burke–Ernzerhof (PBE) combined with Grimme's D3 dispersion method and Becke–Johnson (BJ) damping have been used to account for van der Waals interactions. nih.gov Some DFT calculations for the this compound molecule have been performed using software packages like Gaussian 16, revision C.02, with basis sets such as 6-31G*. nih.gov Time-dependent DFT (TD-DFT) is also used to simulate absorption spectra and analyze excited-state properties. techscience.comresearchgate.netrsc.org

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Distributions and Energetics

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the electronic transitions and charge transfer capabilities of this compound. techscience.comresearchgate.netrsc.org DFT calculations are commonly used to determine the energies and spatial distributions of the HOMO and LUMO. techscience.comresearchgate.netrsc.org

For this compound, DFT calculations indicate specific contributions of atoms to the HOMO and LUMO. For instance, the 3-carbon of the bridged thiophene (B33073) is involved in the HOMO, while it is a node in the LUMO. Conversely, the 4-carbon is a node on the HOMO but contributes significantly to the LUMO. This explains how modifications at these positions can influence the energy levels. pku.edu.cn

Reported HOMO and LUMO energy levels for this compound from DFT calculations include values around -5.11 eV and -3.31 eV, respectively. pku.edu.cn These calculated values show good agreement with experimental data trends. pku.edu.cn The distribution of electron density around the HOMO and LUMO is primarily influenced by the electron-withdrawing acceptor groups attached to the central core unit. acs.org For molecules with an A-D-A structure like this compound, the HOMO is often localized on the donor part, and the LUMO on the acceptor part, facilitating intramolecular charge transfer. d-nb.inforesearchgate.net

Calculations of Intramolecular and Intermolecular Reorganization Energies (λI, λO)

Reorganization energy (RE), encompassing both intramolecular (λI) and intermolecular (λO) contributions, is a crucial parameter for understanding charge transport rates in organic semiconductors. acs.org Low reorganization energy is desirable for efficient charge mobility. dntb.gov.uamdpi.com

Calculations of reorganization energy for this compound and similar NFAs are often performed using quantum chemical methods based on Marcus theory. acs.org The intramolecular reorganization energy is primarily dependent on changes in molecular structure upon charge transfer, while the intermolecular reorganization energy is influenced by environmental polarization and external oscillations. acs.org Studies have shown that end-group fluorination can lower the hole and electron reorganization energies of molecules, enhancing charge mobilities. techscience.com

Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) analysis provides insights into the charge distribution within a molecule and helps identify potential sites for electrophilic or nucleophilic attack. acs.orginformaticsjournals.co.inuni-muenchen.deacs.org The MEP is typically visualized by mapping the electrostatic potential values onto the molecular surface. uni-muenchen.de

MEP analysis for this compound and related molecules can reveal the distribution of electron density, highlighting regions of negative potential (susceptible to electrophilic attack) and positive potential (susceptible to nucleophilic attack). acs.orginformaticsjournals.co.inacs.org This analysis is useful for understanding intramolecular charge transfer and predicting how the molecule might interact with other molecules or interfaces. rsc.orgacs.org

Molecular Dynamics (MD) Simulations for Aggregate Formation and Interfacial Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound molecules, including their conformations, packing arrangements, and interactions in aggregates or at interfaces. wgtn.ac.nzresearchgate.netnih.gov MD simulations can provide a microscopic view of how molecules assemble and interact, which is essential for understanding the morphology of active layers in organic electronic devices. researchgate.netnih.gov

Simulation of Solvent Evaporation Effects on Film Morphology

Molecular dynamics simulations, particularly those employing a quasi-equilibrium approach to model solvent evaporation, are utilized to study the evolution of thin-film morphology of organic photovoltaic materials like this compound during solution processing. rsc.orgrsc.org These simulations can provide atomistic insights into how the solvent evaporation rate influences molecular packing and the formation of the bulk heterojunction structure, which is crucial for efficient charge separation and transport in OSCs. The solvent evaporation rate can affect the crystallization of NFAs and the phase separation between donor and acceptor materials, impacting device performance. core.ac.uk For example, studies on blends containing this compound have investigated the impact of different solvents and drying times on film morphology and device efficiency. core.ac.ukwhiterose.ac.uk

Computational Modeling of Charge Transfer and Recombination Processes

Computational modeling plays a vital role in understanding the complex charge transfer and recombination processes occurring at the donor-acceptor interface in this compound-based systems. These models help in analyzing the efficiency of exciton (B1674681) dissociation, charge separation, and the mechanisms leading to energy losses.

Marcus-Jortner Electron Transfer Theory for Charge Transfer Rates (kCT)

The Marcus or Marcus-Jortner theory is a theoretical framework used to calculate electron transfer rates (kCT) between donor and acceptor materials. aip.orgresearchmap.jpmdpi.com This theory considers factors such as the electronic coupling between the donor and acceptor and the reorganization energy of the system. While ultrafast charge transfer rates (sub-100 fs) observed in some OSCs may exceed the direct applicability of the standard Marcus framework for nonadiabatic transfer, the model still offers valuable photophysical insights into the charge transfer process. researchmap.jp The rate of charge transfer is crucial for efficient exciton dissociation at the donor-acceptor interface.

Investigation of Exciton Dissociation Driving Force (ΔECT)

The exciton dissociation driving force (ΔECT) is defined as the energy offset between the exciton energy and the charge transfer (CT) state energy. A sufficient driving force is necessary to overcome the exciton binding energy and facilitate the separation of electron-hole pairs into free charge carriers. figshare.comresearchgate.net Computational studies, often employing DFT and time-dependent DFT, investigate how factors like molecular orientation and energy level alignment at the donor-acceptor interface influence ΔECT. figshare.com While a large driving force was traditionally considered essential, recent research explores systems, including those with NFAs like this compound, that exhibit efficient charge separation even with a small or negligible driving force. researchgate.netresearchgate.net The energy level alignment, particularly the HOMO offset between the donor and acceptor, significantly influences the formation and dissociation of charge transfer states. mdpi.com

Application of Machine Learning for Material Design and Performance Prediction

Machine learning (ML) is increasingly applied in the field of organic electronic materials to accelerate the discovery, design, and performance prediction of new materials, including NFAs like this compound. researchgate.netaip.orgnumberanalytics.commdpi.come3s-conferences.org ML algorithms can analyze large datasets of material structures and properties to identify correlations and predict photovoltaic parameters such as power conversion efficiency (PCE). researchgate.netaip.org By building quantitative structure-property relationship (QSPR) models, ML can help in screening potential candidates and guiding the synthesis of materials with desired characteristics. researchgate.netaip.org For example, ML models have been used to predict the PCE of OSCs based on various donor-acceptor pairs, including those structurally related to IEICO. aip.org This data-driven approach complements theoretical calculations and experimental efforts in optimizing the performance of this compound-based devices.

Interfacial and Blend Engineering with Ieico 4f

Influence of Processing Conditions on IEICO-4F Blend Morphology

The morphology of this compound blends can be significantly influenced by processing conditions, including the use of solvent additives and thermal annealing. semanticscholar.orgrsc.org Achieving an optimal nanoscale morphology, characterized by well-defined phase separation and interpenetrating networks, is essential for maximizing device performance. semanticscholar.orgmdpi.com

Role of Solvent Additives (e.g., 1-Chloronaphthalene (B1664548), Diiodooctane) on Nanoscale Interpenetrating Networks

Solvent additives like 1-chloronaphthalene (CN) and 1,8-diiodooctane (B1585395) (DIO) are commonly employed to regulate the morphology of bulk-heterojunction (BHJ) organic solar cells. researchgate.netrsc.org These additives can influence the solubility and aggregation of the donor and acceptor materials, thereby affecting the nanoscale interpenetrating networks formed within the blend. researchgate.net For instance, in PTB7-Th:this compound blends, the addition of CN as a solvent additive has been shown to optimize the photoactive layer nanomorphology, leading to significantly increased short-circuit current density (Jsc). researchgate.net Optimization of the BHJ morphology through the addition of CN to a chlorobenzene (B131634) solution containing PTB7-Th and this compound resulted in a substantial improvement in power conversion efficiency (PCE). researchgate.net

Thermal Annealing Effects on Phase Separation and Molecular Order

Thermal annealing is another widely used post-deposition treatment to optimize the morphology of the active layer in OSCs. semanticscholar.orgrsc.org This process can influence the phase separation and molecular order of the blend components. semanticscholar.orgrsc.org For this compound blends, thermal annealing can promote favorable nanoscale phase separation and appropriate domain sizes, which are crucial for efficient charge generation and transport. frontiersin.org Studies have shown that thermal annealing can effectively regulate the morphology of blends containing liquid-crystalline small molecules, leading to improved photovoltaic performance. semanticscholar.org

However, achieving the optimal morphology through thermal annealing can be challenging. rsc.org Excessive or insufficient phase separation can occur, negatively impacting exciton (B1674681) dissociation or charge transport and consequently reducing device efficiency. rsc.org For example, while thermal annealing can increase charge mobility, it may also accelerate bimolecular recombination, highlighting the need for careful optimization of annealing conditions. semanticscholar.org

Charge Transfer and Transport Efficiency in this compound Blends

Efficient charge transfer and transport are critical for the performance of organic solar cells utilizing this compound as the acceptor. This involves processes occurring at the donor-acceptor interface and within the bulk of the blended film.

Charge Separation and Collection at Donor-Acceptor Interfaces

Charge separation at the donor-acceptor interface is a fundamental process in organic solar cells. In BHJ systems based on low bandgap NFAs like this compound, the hole charge transfer state (hECT) from the acceptor to the donor plays a significant role in device performance. mdpi.comnih.gov Efficient charge separation at this interface is essential for generating free charge carriers. researchgate.netfudan.edu.cn

Ultrafast studies have provided insights into the charge separation dynamics in this compound blends. For instance, in blends of the perovskite FAPbBr3 with this compound, hot carriers are injected from the perovskite to this compound within a remarkably fast timescale of less than 150 femtoseconds. nih.gov This ultrafast charge transfer is evidenced by the rapid formation of anionic this compound species, detectable through characteristic vibrational modes. nih.gov Efficient electron injection from the donor to the this compound acceptor is further supported by photoluminescence lifetime measurements, showing a significant decrease in donor lifetime in the presence of this compound. nih.gov

In polymer:this compound blends, efficient charge transfer for both electrons and holes between the donor and this compound upon photoexcitation has been observed. fudan.edu.cn However, geminate recombination of photo-excited charge carriers can occur, highlighting the importance of optimizing the interface and morphology to minimize such losses. fudan.edu.cn

Hole-Transfer Dynamics and Mechanisms in Blended Systems

Hole transfer from the this compound acceptor to the polymer donor is a crucial step in the charge generation process in many this compound based OSCs, particularly in systems with a type 2 energy alignment where the acceptor's LUMO is higher than the donor's LUMO, and the acceptor's HOMO is lower than the donor's HOMO. nih.gov

Studies investigating hole-transfer dynamics in BHJ systems with this compound have revealed relatively fast hole-transfer times. mdpi.com For example, a hole-transfer time of approximately 13.0 ps was observed for the PM6:this compound blend. mdpi.com Even pristine this compound exhibited a remarkably faster hole-transfer time (~71 ps) compared to other acceptors in the study. mdpi.com

Research suggests that in some low-bandgap NFA BHJs, ultrafast donor-to-acceptor energy transfer can precede hole transfer from the acceptor to the donor. mpg.de In PBDB-T:this compound blends with type 2 energy alignment, the hole transfer channel can be described as an interfacial charge-transfer (CT) excitation-mediated charge separation process. nih.gov

Efficient hole transfer is supported by observations like the significant quenching of this compound photoluminescence by the donor polymer, as seen in the PTB7-Th:this compound blend. fudan.edu.cn

Impact of Energy Level Alignment between Donor and this compound on Device Performance

The energy level alignment between the donor material and this compound is a critical factor influencing device performance. americanelements.comfishersci.comresearchgate.net The relative positions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels of the donor and acceptor determine the driving force for exciton dissociation and charge transfer. researchgate.net

For efficient charge generation and high internal quantum efficiencies, a sufficient ionization energy (IE) offset (difference between donor HOMO and acceptor HOMO) is often required. mpg.deresearchgate.net An IE offset of approximately 0.5 eV between the donor and NFA can enhance exciton-to-charge conversion efficiency. researchgate.net However, in low-bandgap NFA BHJs, ultrafast energy transfer can make the electron affinity (EA) offset (difference between donor LUMO and acceptor LUMO) less critical, while a sizeable bulk IE offset remains important for efficient charge generation. mpg.de

Tuning the energy levels of the donor polymer is a strategy employed to optimize the energy alignment with this compound and improve device performance. frontiersin.orgacs.org For instance, modifying the donor structure through chalcogen exchange has been shown to improve energy alignment with the acceptor, leading to improved device parameters like lower dark current in organic photodetectors. acs.org

Ternary Blending Strategies Utilizing this compound

Ternary blending is a widely adopted strategy to enhance the performance of OSCs by introducing a third component that can synergistically improve light absorption, charge dynamics, and morphology. aip.orgkaust.edu.saacs.org this compound has been extensively investigated as a third component in various ternary systems, demonstrating its versatility and effectiveness. researchgate.netresearchgate.netrsc.orgnih.gov

This compound as a Secondary Acceptor for Complementary Absorption and Charge Transport

One of the primary roles of this compound in ternary OSCs is to act as a secondary acceptor that complements the absorption spectrum of the host binary blend. researchgate.netaip.orgnih.gov this compound exhibits strong absorption in the near-infrared (NIR) region, typically extending to around 1000 nm, which is often a less absorbed region for common donor polymers and primary acceptors. ossila.comwhiterose.ac.uknih.gov By incorporating this compound, the ternary blend can achieve a broader and more efficient photon harvesting across a wider range of the solar spectrum, leading to increased short-circuit current density (Jsc). researchgate.netaip.orgnih.gov

For instance, in ternary systems based on PTB7-Th:PC71BM, the addition of this compound as a secondary acceptor has been shown to enhance absorption in the 600 to 1000 nm range, contributing to a significant increase in PCE and Jsc. researchgate.net Similarly, in non-fullerene based ternary blends like PBDB-T:HF-PCIC, this compound's near-infrared absorption complements the absorption of the other components, enabling broad coverage from 300 to 1000 nm and resulting in substantial current enhancement. nih.gov

Beyond complementary absorption, this compound also influences charge transport within the ternary blend. Its presence can form ternary mixed domains, which can enhance both charge separation and charge transport. researchgate.netacs.org Studies have indicated that the addition of this compound can promote the crystallization of donor polymers, providing additional pathways for efficient charge transfer and transport compared to binary systems. researchgate.netacs.org Furthermore, this compound can contribute to more balanced charge carrier mobilities, which is crucial for efficient charge extraction and higher fill factors (FF). acs.org

Research findings illustrate the impact of this compound as a secondary acceptor:

SystemPrimary AcceptorSecondary Acceptor (this compound) RatioJsc (mA/cm²)PCE (%)Reference
PTB7-Th:PC71BMPC71BM30 wt%-11.24 researchgate.net
PBDB-T:HF-PCICHF-PCIC35 wt%23.4611.20 nih.gov
PTB7-Th:this compound (Binary)This compoundN/A12.56.7 whiterose.ac.uk
PTB7-Th:this compound (Fluorinated)This compoundN/A22.110.7 whiterose.ac.uk
PTB7-Th:BIT-4F-T:this compoundThis compound10% BIT-4F-T (as donor)27.314.0 ossila.commdpi.com

The energy level alignment in ternary blends incorporating this compound is also a critical factor. A cascade-type LUMO level arrangement among the donor, primary acceptor, and this compound can facilitate efficient exciton dissociation and charge transfer. researchgate.netnih.gov

This compound as a Morphology Modifier and Processing Aid in Ternary Systems

Beyond its role in light absorption and charge transport, this compound can also act as a morphology modifier and processing aid in ternary organic solar cells. nih.govrsc.org The morphology of the active layer, including domain size, purity, and crystallinity, significantly impacts the device performance and stability. kaust.edu.saaip.org

The introduction of this compound into a binary blend can help optimize the nanoscale morphology. whiterose.ac.uknih.gov For instance, in PBDB-T:HF-PCIC blends, where HF-PCIC is a crystalline material prone to aggregation, the addition of the relatively lower crystalline this compound can help optimize the domain sizes. nih.gov This leads to a more favorable morphology for charge separation and transport. nih.gov

This compound's influence on morphology can also contribute to improved charge extraction and reduced recombination. researchgate.netresearchgate.net Studies have shown that the addition of this compound can promote the crystallization of the active layer, reduce charge recombination, and thereby decrease the dark current of the device. researchgate.net Furthermore, in some systems, this compound has been observed to promote favorable molecular packing and orientation of other components, leading to enhanced charge mobility. researchgate.netrsc.org

The processing conditions, such as the use of solvent additives or sequential deposition methods, in conjunction with the properties of this compound, are critical for controlling the final morphology and device performance. acs.orgresearchgate.net Optimizing these processing parameters can lead to well-controlled blend structures with enhanced crystallinity and improved charge generation and collection properties. acs.orgresearchgate.net

Non Clinical Application Perspectives of Ieico 4f Based Devices

Organic Photodetectors (OPDs) for Broadband and Near-Infrared (NIR) Sensing

IEICO-4F is utilized in high-performance panchromatic organic photodetectors (OPDs) capable of sensing across a wide spectrum, including the NIR region. ossila.comacs.orgnih.govopenarchives.greie.grnih.gov Its low band gap and strong absorption in the NIR make it suitable for applications requiring detection beyond the range of traditional silicon photodiodes. nih.govopenarchives.greie.gr

Optimization for Flat-Spectrum Responsivity and High Detectivity

Achieving both flat-spectrum responsivity and high external quantum efficiency (EQE) in broadband OPDs remains a goal in organic electronics. acs.orgnih.gov this compound has been incorporated into ternary bulk heterojunction (BHJ) active layers, often blended with polymer donors like poly(3-hexylthiophene) (P3HT) and PTB7-Th, to extend the responsivity spectrum from the ultraviolet (UV) to visible and NIR regions (200–1100 nm). acs.orgnih.gov Under specific conditions, such as a 6 V bias, ternary BHJ OPDs utilizing this compound have demonstrated a relatively flat responsivity spectrum in the range of 280 to 810 nm. acs.orgnih.gov This approach can lead to enhanced responsivity and EQE compared to binary blends. acs.orgnih.gov

High detectivity (D*), a key performance metric for photodetectors, has been reported for this compound-based OPDs. A device based on P3HT:this compound:PC71BM exhibited a high detectivity of 1.35 × 1012 Jones at 805 nm. ossila.com In another study comparing blends with the polymer TQ-T, TQ-T:this compound devices delivered detectivity values of 109–1010 Jones in the UV–Vis–NIR range. eie.gr More recent work on ternary blends incorporating this compound has shown even higher detectivity, reaching up to 4.95 × 1013 Jones. nih.gov The superior performance of TQ-T:this compound OPDs has been linked to faster charge separation and more favorable donor-acceptor domain mixing. nih.govopenarchives.greie.gr

Blend CompositionBias (V)Wavelength (nm)Responsivity (A/W)Detectivity (Jones)Reference
P3HT:this compound:PC71BMNot specified805Not specified1.35 × 1012 ossila.com
TQ-T:this compound-212000.03109–1010 (UV-Vis-NIR range) nih.govopenarchives.greie.gr
ranDPP-2TBT:this compound-29160.131011 kaust.edu.saqmul.ac.uk
PM7:IT-4F:this compound (1:0.8:0.2)-1780Not specified4.95 × 1013 nih.gov
PTB7-Th:this compound with MAPbI3-0.58081.193.32 × 1012 mdpi.com
PTB7-Th:this compound with MAPbI3-0.59801.413.87 × 1012 mdpi.com

Application in Biometric Monitoring (e.g., Photoplethysmography for Heart Rate)

The ability of this compound-based OPDs to detect light in the NIR region makes them particularly relevant for biometric monitoring applications, such as photoplethysmography (PPG) for real-time heart rate sensing. nih.govopenarchives.greie.grkaust.edu.saqmul.ac.ukheeneygroup.com PPG typically utilizes infrared light to measure changes in blood volume in tissue. Devices employing blends like TQ-T:this compound have demonstrated application as biometric sensors for real-time heart rate monitoring using infrared light. nih.govopenarchives.greie.grheeneygroup.com Similarly, OPDs based on a blend of ranDPP-2TBT and this compound have been demonstrated as biometric heart-rate sensors via photoplethysmography. kaust.edu.saqmul.ac.ukheeneygroup.com The enhanced signal resolution in TQ-T:this compound devices for heart rate sensing is attributed to their higher detectivity in the NIR region. eie.gr

Integration of this compound in Perovskite Solar Cells (PSCs)

This compound has been explored for integration into perovskite solar cells (PSCs), primarily for its beneficial effects as an interfacial layer or through interfacial treatment. mdpi.comaip.orgresearcher.lifersc.orgrsc.orgsci-hub.senih.gov

Role as an Interfacial Layer for Charge Extraction and Transport

This compound can function as an interfacial layer, particularly at the interface between the perovskite layer and the hole transport layer (HTL) or electron transport layer (ETL), to improve charge extraction and transport. aip.orgresearcher.lifersc.orgrsc.orgsci-hub.senih.gov When used in an antisolvent treatment during the spin-coating of perovskite films, this compound can form a charge transfer bridge at the active layer/HTL interface, promoting efficient charge extraction and transmission and suppressing interfacial carrier recombination. aip.org This charge transfer bridge structure is considered a key factor in enhancing device performance. aip.org Studies have shown that incorporating this compound can lead to enhanced electron extraction in PSCs. sci-hub.se

Influence on Perovskite Crystallization and Trap Passivation

The addition or incorporation of this compound can positively influence the crystallization of perovskite films and enhance the passivation of trap sites. mdpi.comaip.orgmdpi.comnih.govresearchgate.net this compound can facilitate perovskite crystallization, improve surface morphology, and increase the grain size of perovskite films. aip.org Furthermore, it can reduce the intrinsic trap density by effectively passivating charge recombination centers, particularly around grain boundaries. aip.org This passivation effect, along with improved crystal quality, contributes to enhanced charge extraction and transport, leading to improved PSC efficiency and stability. aip.orgmdpi.comnih.govresearchgate.net X-ray photoelectron spectroscopy (XPS) studies suggest that this compound does not chemically react with the perovskite but rather improves surface passivation. aip.org

Implementation in Specialty Organic Photovoltaic (OPV) Devices

Beyond standard organic solar cells, this compound is implemented in specialty OPV devices, leveraging its low band gap and strong NIR absorption. ossila.comrsc.orgaip.orgvwr.comwhiterose.ac.ukmdpi.comnanoge.orgpolyu.edu.hklumtec.com.tw1-material.com As a high-efficiency non-fullerene acceptor with a highly conjugated core and wide absorption range into the NIR, it is a valuable component in advanced OPV architectures. ossila.com

This compound is used in ternary organic solar cells, where it can complement the absorption of other donor or acceptor materials, leading to improved power conversion efficiencies (PCEs). ossila.com For example, a ternary device combining PTB7-Th, BIT-4F-T, and this compound showed improved efficiencies, reaching up to a PCE of 14.0%. ossila.com

Its strong absorption in the NIR region makes this compound-based OPVs suitable for applications under specific lighting conditions, such as the implant light illumination region (650–1000 nm), which is relevant for powering implantable biomedical electronics. aip.org Devices using PTB7-Th and this compound have shown promising PCEs of 14.3% under such illumination. aip.org

This compound is also utilized in the development of semi-transparent organic solar cells. mdpi.comnanoge.org By carefully tuning the composition of blends containing this compound, it is possible to minimize visible light absorption while enhancing NIR absorption, which is desirable for applications like building-integrated photovoltaics or wearable electronics. mdpi.comnanoge.org A blend of 66-PTB with this compound achieved an optimized PCE of 7.84% despite absorbing radiation primarily in the NIR region. mdpi.com Another semi-transparent device using a blend of PTB7-Th and this compound achieved a PCE of approximately 9.5% with an average visible transmittance (AVT) of 23.7%. mdpi.com

The use of this compound in OPVs with ultra-narrow band gaps is also being explored, focusing on achieving low voltage losses and large photocurrents, which are critical for maximizing PCE in these systems. rsc.orgpolyu.edu.hk

OPV Device TypeDonor Material(s)Acceptor Material(s)Key Performance / ApplicationReference
Binary OPVPTB7-ThThis compoundPCE > 11% with low voltage losses and large photocurrent rsc.org
Ternary OPVPTB7-Th, BIT-4F-TThis compoundImproved PCE up to 14.0% ossila.com
OPV for Implant PowerPTB7-ThThis compoundPCE of 14.3% under 650-1000 nm illumination aip.org
Semi-transparent OPV66-PTBThis compoundOptimized PCE of 7.84% (NIR absorption) mdpi.com
Semi-transparent OPVPTB7-ThThis compoundPCE of ~9.5% with 23.7% AVT mdpi.com

Design of High-Performance OPVs for Low-Light and Specific Spectral Illuminations (e.g., Implantable Devices)

The ability of organic photovoltaic devices to efficiently convert light into electricity under low-light conditions and specific spectral ranges is crucial for certain specialized applications, such as powering implantable biomedical electronics. These devices, including pacemakers, drug pumps, and neurological stimulators, typically require low power but necessitate a reliable and potentially rechargeable power source. aip.org Batteries are commonly used, but their finite lifespan necessitates replacement procedures. aip.org OPVs offer a potential solution for recharging these batteries or directly powering the implants. aip.org

This compound's strong absorption in the NIR region, specifically between 650 and 1000 nm, aligns well with the transmission window of human skin, making it particularly suitable for implantable applications. aip.orgaip.org Research has demonstrated that OPVs utilizing this compound as the acceptor material, often paired with a donor polymer like PTB7-Th, exhibit promising performance under illumination conditions mimicking those found under skin. aip.orgaip.org

Studies comparing PTB7-Th:this compound devices with those based on fullerene derivatives like PCBM have shown significantly higher power conversion efficiencies (PCEs) in the implant light illumination region (650–1000 nm). aip.orgaip.org For instance, a PTB7-Th:this compound device achieved a PCE of 14.3% under 650–1000 nm illumination, whereas a PTB7-Th:PCBM device yielded only 8.11% under the same conditions. aip.orgaip.org This enhanced performance is directly attributed to this compound's substantial absorption in the NIR range, where PCBM exhibits very little absorbance. aip.orgaip.org

The external quantum efficiency (EQE) spectra of PTB7-Th:this compound devices correlate well with the absorption spectra of the active layer, confirming the efficient utilization of NIR light for charge generation. aip.orgresearchgate.net The calculated current densities from EQE measurements also align closely with those obtained from current density-voltage (J-V) characteristics. aip.orgresearchgate.net

The following table summarizes performance data for PTB7-Th:this compound and PTB7-Th:PCBM devices under different illumination conditions:

Active LayerIllumination (Spectrum)PCE (%)V (V)J (mA/cm²)FF (%)
PTB7-Th:PCBMAM 1.5G (1 sun)8.540.8016.210.66
PTB7-Th:this compoundAM 1.5G (1 sun)9.350.7021.910.60
PTB7-Th:PCBMF650–1000 nm8.11---
PTB7-Th:this compoundF650–1000 nm14.30---
PTB7-Th:PCBM669–944 nm6.77---
PTB7-Th:this compound669–944 nm13.10---

The high PCE and power density observed for this compound-based OPVs under simulated implant light conditions highlight their significant potential for powering implantable biomedical devices, potentially through recharging integrated batteries. aip.org

Development of Semitransparent Optoelectronic Devices

Semitransparent organic optoelectronic devices, including semitransparent organic photovoltaic (ST-OPV) cells, are gaining interest for applications such as power-generating windows, building-integrated photovoltaics, and displays. nanoge.orgacs.orgnanoge.org Achieving high transparency in the visible spectrum while maintaining efficient power conversion is a key challenge in this field.

This compound's strong absorption in the NIR region and relatively lower absorption in the visible spectrum, particularly when blended with appropriate donor materials, makes it a suitable candidate for ST-OPVs. nanoge.orgencyclopedia.pubucla.edu By strategically selecting the donor material and optimizing the active layer composition and thickness, researchers can minimize visible light absorption to enhance transparency while utilizing this compound's NIR absorption for power generation. encyclopedia.pubucla.edursc.org

Studies have demonstrated the fabrication of ST-OPVs using this compound in blends with donor polymers like PTB7-Th. nanoge.orgencyclopedia.pubmdpi.com These devices have shown promising results in terms of both PCE and average visible transmittance (AVT). For example, ST-OPVs based on PTB7-Th:this compound blends have achieved PCEs of around 9.5% with an AVT of 23.7%. encyclopedia.pubmdpi.com Another study reported a PCE of 8.1% with a high photopic-weighted visible light transmittance of 36.2% for a PTB7-Th:this compound device utilizing a transparent Ag/ITO top electrode. acs.org

The ability to tune the balance between PCE and AVT in this compound-based ST-OPVs has been explored by adjusting the ratio of the donor polymer in the active layer. Reducing the content of the wide-bandgap polymer donor can decrease visible light absorption, thereby increasing AVT, while still benefiting from this compound's NIR absorption. encyclopedia.pubrsc.org

Different electrode architectures also play a role in the performance of ST-OPVs. Utilizing transparent conductive films as top electrodes is essential for achieving semitransparency. nanoge.org The design of the top electrode, such as a surface phase-matched transmission enhancement Ag/ITO structure, can selectively decrease visible reflection and increase transparency, leading to improved ST-OPV performance. acs.org

The development of this compound-based ST-OPVs is an active area of research, with ongoing efforts to optimize material combinations, device structures, and fabrication processes to achieve higher efficiencies and transparency levels for various applications, including integration into agricultural structures for agrivoltaics. nanoge.org

Degradation Mechanisms and Stability Enhancements for Ieico 4f Systems

Analysis of Photochemical and Chemical Degradation Pathways

The degradation of IEICO-4F can occur through both photochemical and chemical pathways, impacting the performance and longevity of OSCs. rsc.org Understanding these mechanisms is crucial for developing strategies to enhance device stability.

Investigation of Molecular Instabilities (e.g., Oxidation of Cyano Endcaps)

Studies have provided direct evidence of chemical oxidation occurring at the cyano endcaps of this compound. nsf.govnih.govresearchgate.net This oxidation is a significant molecular instability that contributes to the degradation of the material. The dicyanomethylene moiety within the end group is particularly susceptible to reactions. rsc.orgrsc.orgresearchgate.net This photo-oxidation process can lead to changes in the material's structure, potentially diminishing light absorption and altering energy levels, which in turn affects charge generation in OSCs. rsc.org

Research comparing this compound to other NFAs, such as PC₆₀BM, under accelerated photobleaching conditions has shown that while this compound exhibits much lower oxygen uptake and is highly resistant to photooxidation in terms of retaining color and absorption, its cyano endcaps are still observed to undergo chemical oxidation. nsf.govnih.gov This suggests that while the core structure of this compound may be relatively robust against general photooxidation, specific reactive sites like the cyano groups can initiate degradation pathways.

Susceptibility to Environmental Factors (e.g., Acidic/Basic Conditions)

This compound, similar to other ITIC-family NFAs, demonstrates susceptibility to certain environmental conditions, particularly basic environments. Studies have shown that hydroxyl (OH⁻) ions in basic solvents can severely disrupt the conjugation network of NFAs, including this compound, leading to unfavorable charge transfer between molecules. rsc.org This chemical degradation behavior has been observed in ITIC and extends to other A-D-A type NFAs like this compound. rsc.org The OH⁻ anion acts as a nucleophilic reagent, attacking the C=C bond, which can lead to the formation of degradation products and destabilize the material's photochemical stability. rsc.org

In contrast, some studies suggest that ITIC, a related NFA, might be relatively stable in acidic environments, with acidic conditions potentially converting base-induced degradation products back to the original molecule. rsc.orgrsc.orgrsc.org While direct studies on this compound's behavior across a wide pH range are less detailed in the provided snippets, the structural similarities to ITIC suggest a potential vulnerability to basic conditions.

Furthermore, the presence of inorganic semiconductors and metal oxides like ZnO, commonly used as electron transport layers (ETLs) in OSCs, can act as photocatalysts under UV illumination, inducing the photodegradation of high-performance NFAs including this compound. rsc.orgrsc.org This photocatalytic effect can trigger the disruption of the vinyl linkage within the NFA structure, leading to chemical decomposition and a decline in device performance. rsc.org

Correlation of Material Degradation with Changes in Device Performance

The degradation of this compound at the molecular level and its susceptibility to environmental factors directly correlate with changes in the performance of OSC devices. The chemical oxidation of the cyano endcaps of this compound has been observed to coincide with a morphological change and a large loss in photoconductivity in active layers. nsf.govnih.govresearchgate.net This highlights how molecular-level degradation events can trigger broader changes in the material's morphology and significantly impair its ability to generate and transport charge carriers, leading to reduced device efficiency.

Morphological stability is crucial for the long-term performance of bulk heterojunction (BHJ) OSCs, which rely on a well-intermixed network of donor and acceptor materials. researchgate.netnsf.gov Degradation can lead to unfavorable morphological changes such as over-purification of mixed domains or crystallization of the NFA, disrupting the optimal morphology for efficient exciton (B1674681) dissociation and charge transport. rsc.orgnsf.gov For instance, in a PTB7-Th:this compound binary system, the hypo-miscibility of this compound in the donor can lead to over-purification of the mixed phase, causing degradation. rsc.org

Interfacial reactions between the active layer and charge transport layers can also significantly impact device performance and stability. rsc.orgsci-hub.se Poor charge collection caused by interface reactions can lead to poor device performance, characterized by "S" shaped current-voltage (J-V) curves. rsc.org The photocatalytic effect of ZnO ETLs on NFAs like this compound can accelerate the decomposition of the NFA, resulting in rapid efficiency degradation. rsc.orgrsc.org

Studies evaluating the stability of this compound-based devices under various stress conditions, such as light soaking and thermal aging, show a direct link between exposure and performance decay. nih.govacs.org For example, devices based on PBDTTT-OFT/IEICO-4F blends have shown good environmental stability, but faster degradation is observed for other blends, indicating that the choice of donor polymer and the resulting blend morphology significantly influence stability. nih.gov

Strategies for Mitigating Degradation and Enhancing Device Longevity

Enhancing the stability and longevity of this compound-based OSCs requires a multi-faceted approach, focusing on improving the intrinsic stability of the molecule through molecular design and protecting the active layer from external degradants through interfacial engineering.

Molecular Design Approaches for Intrinsic Stability Improvement

Improving the intrinsic stability of NFAs like this compound through molecular design is a key strategy. This involves designing new molecular structures that exhibit better morphological and chemical stability. rsc.org While this compound is considered a stable material with a high glass transition temperature (Tg) compared to some other NFA families like Y6, further understanding the relationship between chemical structure and Tg is needed. nsf.govspiedigitallibrary.org Side-chains, necessary for solubility, can sometimes negatively impact stability, suggesting a need for careful design of side-chain length and structure to balance processability and stability. spiedigitallibrary.org

Modifications to the molecular structure, particularly the vulnerable C=C bonding and end groups, are recommended to enhance the stability of NFAs. rsc.orgrsc.org Research into the photodegradation pathways of ITIC-family NFAs, including the role of electrocyclic reactions involving the dicyanomethylene unit and thiophene (B33073) ring, provides insights for designing more robust structures. rsc.orgrsc.orgresearchgate.net Suppressing the rotation process of vinyl groups through the introduction of outer side-chains or strong intermolecular interactions has been shown to improve photostability in some NFA series, which could be a relevant design principle for this compound analogs. rsc.org

Achieving a higher Tg through molecular design is a target for new NFA molecules to improve morphological stability. nsf.govspiedigitallibrary.org Understanding the molecular design principles that contribute to the high Tg of this compound and the ITIC family is crucial for developing next-generation stable NFAs. nsf.gov

Interfacial Engineering for Protection against External Degradants

Interfacial engineering plays a vital role in protecting the active layer from external degradants and enhancing device longevity. Modifying the interfaces between the active layer and charge transport layers can improve charge extraction, reduce recombination, and prevent detrimental reactions. rsc.orgsci-hub.se1-material.comaip.org

Using appropriate interfacial layers can mitigate issues like the photocatalytic effect of ZnO ETLs on NFAs. rsc.orgrsc.org Strategies such as using fullerene-based self-assembled monolayers (C₆₀-SAM) at the cathode interface have been shown to improve the efficiency and stability of PTB7-Th:this compound based devices, increasing morphological stability and reducing susceptibility to photodegradation. 1-material.com

Furthermore, addressing interfacial reactions with charge transport layers like PEIE is important. Processing PEIE from aqueous solutions, which leads to amine protonation, has been shown to inhibit the reaction between PEIE and this compound, resulting in efficient electron collection and improved device performance and stability. rsc.org Using molecules like 1,8-dibromooctane (B1199895) (DBO) to graft PEIE can also suppress reactions between the ETL and NFAs, enhancing the performance and stability of devices based on blends including PTB7-Th:this compound. rsc.org

Immobilizing conjugated polymer domains in the active layer through cross-linking additives and sequential deposition processes can also enhance stability against light soaking and thermal aging by improving polymer crystallinity and immobilizing the crystalline morphology. acs.org

The development of doping-induced stable interfaces has also been demonstrated as a strategy to achieve highly efficient OSCs with enhanced environmental stability. nih.gov Combining stable active layer blends with thermally stabilized interfaces due to doping can lead to significantly longer device lifetimes. nih.gov

Q & A

Basic: What are the established synthesis protocols for Ieico-4F, and how can researchers validate purity and yield?

Methodological Answer:

  • Step 1: Review peer-reviewed literature for documented synthesis routes, focusing on precursor selection (e.g., fluorinated reagents), reaction conditions (temperature, catalysts), and purification methods (e.g., chromatography).

  • Step 2: Validate purity using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and absence of byproducts .

  • Step 3: Quantify yield gravimetrically and cross-validate with nuclear magnetic resonance (NMR) integration for key protons.

  • Data Table:

    Characterization MethodTarget MetricAcceptable Threshold
    HPLC-MSPurity≥98%
    NMRStructural ConfirmationClear peak alignment with literature
    Gravimetric AnalysisYield≥75%

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

Methodological Answer:

  • Step 1: Conduct a meta-analysis of existing data, categorizing discrepancies by instrumentation (e.g., NMR field strength), solvent systems, or sample preparation protocols .
  • Step 2: Replicate conflicting experiments under controlled conditions, isolating variables (e.g., solvent polarity, temperature).
  • Step 3: Use computational modeling (DFT calculations) to predict spectroscopic profiles and compare with empirical data .
  • Framework: Apply the PICO framework to structure the investigation:
    • Population: this compound samples from divergent studies.
    • Intervention: Standardized analytical protocols.
    • Comparison: Discrepant data sets.
    • Outcome: Harmonized spectroscopic benchmarks.

Basic: What ethical guidelines apply to handling and storing this compound in laboratory settings?

Methodological Answer:

  • Step 1: Adopt institutional safety protocols for fluorinated compounds, including fume hood use, waste disposal, and PPE requirements.
  • Step 2: Document storage conditions (e.g., inert atmosphere, −20°C) to prevent degradation, referencing Material Safety Data Sheets (MSDS) .
  • Step 3: Ensure compliance with ethical review boards (IRB/IACUC) for studies involving biological or environmental exposure .

Advanced: How can researchers optimize this compound’s stability under varying pH and temperature conditions for biomedical applications?

Methodological Answer:

  • Step 1: Design a factorial experiment testing pH (3–10) and temperature (4–37°C) gradients, monitoring degradation via UV-Vis spectroscopy at timed intervals.
  • Step 2: Apply Arrhenius kinetics to model degradation rates and identify stability thresholds .
  • Step 3: Validate findings using accelerated stability testing (e.g., 40°C/75% RH for 6 months) per ICH guidelines .

Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • Step 1: Use LC-MS/MS for high sensitivity and specificity, optimizing mobile phases (e.g., acetonitrile/0.1% formic acid) to separate this compound from matrix interferents.

  • Step 2: Validate the method using spike-recovery experiments (70–130% recovery acceptable) and calibration curves (R² ≥0.99) .

  • Data Table:

    MatrixRecovery (%)LoD (ng/mL)LoQ (ng/mL)
    Plasma920.51.5
    Urine880.31.0

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

Methodological Answer:

  • Step 1: Implement Quality by Design (QbD) principles, identifying critical process parameters (CPPs) via risk assessment (e.g., stirring rate, reagent purity).
  • Step 2: Use statistical tools (e.g., ANOVA, PCA) to correlate CPPs with critical quality attributes (CQAs) like crystallinity and solubility .
  • Step 3: Establish a batch-tracking database with metadata on synthesis conditions and analytical results .

Basic: How should researchers design a pilot study to assess this compound’s in vitro cytotoxicity?

Methodological Answer:

  • Step 1: Select cell lines relevant to the target disease (e.g., HeLa for cancer), with triplicate wells per concentration.
  • Step 2: Use MTT assays to measure IC₅₀ values, normalizing to vehicle controls. Include a positive control (e.g., cisplatin) .
  • Step 3: Calculate selectivity indices (SI) against non-target cells (e.g., HEK293) to evaluate therapeutic windows .

Advanced: What computational approaches predict this compound’s interactions with biological targets?

Methodological Answer:

  • Step 1: Perform molecular docking (AutoDock Vina) to screen against target proteins (e.g., kinases), prioritizing binding affinity (ΔG ≤ −7 kcal/mol).
  • Step 2: Validate with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories .
  • Step 3: Cross-reference with pharmacophore models to identify essential functional groups .

Basic: What are the best practices for synthesizing isotope-labeled this compound for tracer studies?

Methodological Answer:

  • Step 1: Substitute key precursors with ¹³C or ²H isotopes during synthesis, ensuring minimal isotopic dilution.
  • Step 2: Confirm labeling efficiency via MS isotopic patterns and NMR chemical shift analysis .
  • Step 3: Collaborate with radiochemistry labs for ¹⁸F labeling if PET imaging is required .

Advanced: How can researchers address conflicting results in this compound’s mechanism of action across cell types?

Methodological Answer:

  • Step 1: Perform transcriptomic profiling (RNA-seq) to identify cell-type-specific pathways affected by this compound.
  • Step 2: Use CRISPR-Cas9 knockouts to validate putative targets (e.g., apoptosis genes) .
  • Step 3: Apply systems biology models to integrate multi-omics data and propose unified mechanistic hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.